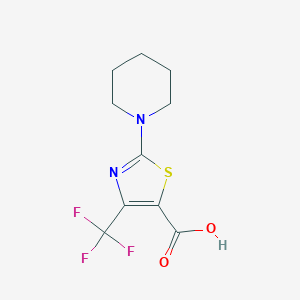
2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A review article summarizes recent scientific literature on these reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including “2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid”, is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary. For example, the compound “2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid” has a molecular weight of 207.04 .Scientific Research Applications
Synthesis and Biological Properties
The synthesis of new piperidine substituted benzothiazole derivatives, including those structurally related to 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, has been reported. These compounds have been found to possess significant antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents. Specifically, a compound identified as 5e displayed notable antibacterial properties, while another compound, 5d, demonstrated significant antifungal activity. The chemical structures of these compounds were established using NMR and IR spectral data, with their mass confirmed via LC-MS techniques. Additionally, the photoluminescence spectra of these compounds highlight their optical properties, suggesting potential applications in material science as well (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial and Antifungal Activities
Research on the synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole and related derivatives has revealed that some newly synthesized compounds exhibit significant anti-arrhythmic activity. This discovery underscores the therapeutic potential of these compounds in cardiovascular diseases. The structural modification of piperidine-based 1,3-thiazole derivatives has been a focal point in this research, highlighting the importance of chemical innovation in developing new pharmacological agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Anticancer Potential
A study on propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety has evaluated their potential as anticancer agents. The synthesis of these compounds involved a sequential approach, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. The evaluation of these compounds against cancer cell lines revealed that certain derivatives, particularly 6h, 6j, and 6e, exhibit strong anticancer activity, comparable to that of doxorubicin, a commonly used chemotherapy drug. This research opens new avenues for the development of anticancer therapies, emphasizing the critical role of chemical synthesis in drug discovery (Rehman et al., 2018).
Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were developed through molecular hybridization and were evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and for their antituberculosis activity. Among the compounds studied, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results, indicating its potential as a new therapeutic option for tuberculosis treatment. This research highlights the significance of combining molecular design with biological evaluation in the search for effective antituberculosis agents (Jeankumar et al., 2013).
Safety And Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives.
properties
IUPAC Name |
2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c11-10(12,13)7-6(8(16)17)18-9(14-7)15-4-2-1-3-5-15/h1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETINQADFJCORZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

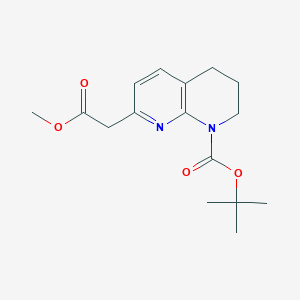
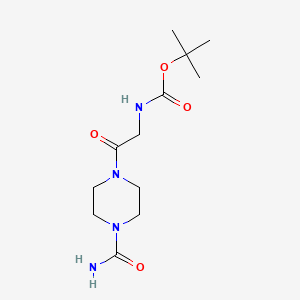
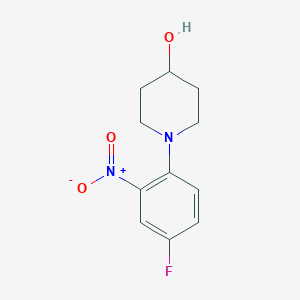
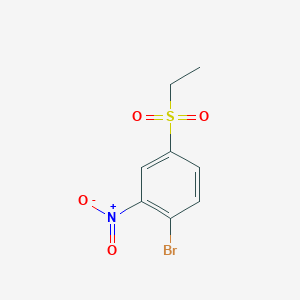
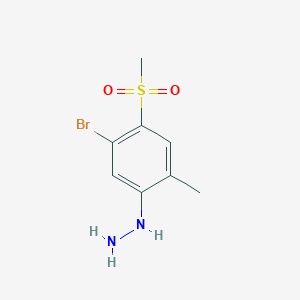
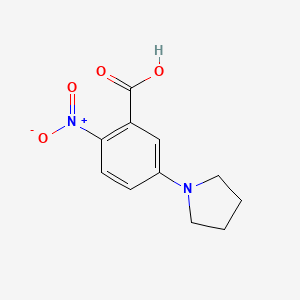
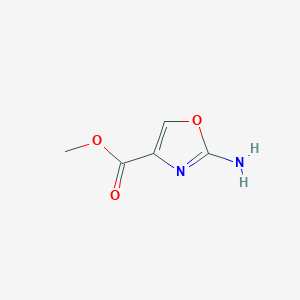
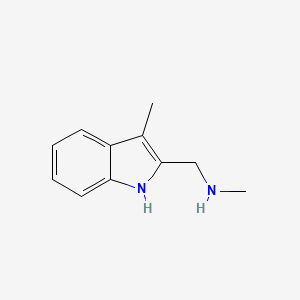
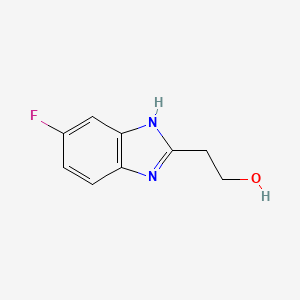
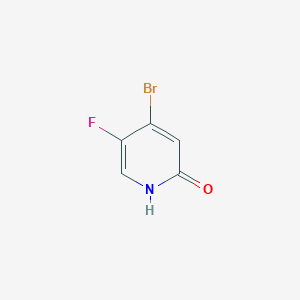
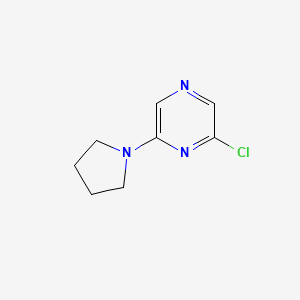
![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)